4,6-Dichloro-2-phenylpyrimidine-5-carbaldehyde
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Overview
Description
4,6-Dichloro-2-phenylpyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C11H6Cl2N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a phenyl group at position 2, and an aldehyde group at position 5 on the pyrimidine ring.
Preparation Methods
The synthesis of 4,6-Dichloro-2-phenylpyrimidine-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 4,6-dichloro-2-phenylpyrimidine with formylating agents such as the Vilsmeier-Haack reagent. This reaction typically occurs under mild conditions and results in the formation of the desired aldehyde compound .
Chemical Reactions Analysis
4,6-Dichloro-2-phenylpyrimidine-5-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The aldehyde group at position 5 can participate in condensation reactions with compounds like pyrrole, leading to the formation of expanded porphyrins.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using suitable reagents.
Scientific Research Applications
4,6-Dichloro-2-phenylpyrimidine-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-phenylpyrimidine-5-carbaldehyde is primarily related to its ability to undergo various chemical reactions. The presence of reactive functional groups, such as the aldehyde and chlorine atoms, allows it to interact with different molecular targets and pathways. For example, its condensation with pyrrole leads to the formation of expanded porphyrins, which have unique photophysical properties .
Comparison with Similar Compounds
4,6-Dichloro-2-phenylpyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:
4,6-Dichloro-2-methylthio-5-phenylpyrimidine: This compound has a methylthio group instead of an aldehyde group and exhibits significant anti-inflammatory activity.
4,6-Dichloro-2,5-diphenylpyrimidine: This compound has an additional phenyl group at position 5 and is used in quantitative structure-retention relationship studies.
2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde: This compound contains an azido group and is used in the synthesis of tetrazolo[1,5-a]pyrimidines.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Properties
CAS No. |
14160-92-0 |
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Molecular Formula |
C11H6Cl2N2O |
Molecular Weight |
253.08 g/mol |
IUPAC Name |
4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H6Cl2N2O/c12-9-8(6-16)10(13)15-11(14-9)7-4-2-1-3-5-7/h1-6H |
InChI Key |
HDIFSOBWIGZMMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)C=O)Cl |
Origin of Product |
United States |
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